molecular formula C16H14ClFN2O4S B11232102 N-(3-chloro-4-fluorophenyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

N-(3-chloro-4-fluorophenyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11232102
M. Wt: 384.8 g/mol
InChI Key: BBAOXMDZQCYUNF-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzoxazine ring, a sulfonyl group, and halogenated phenyl groups, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzoxazine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a phenolic compound under acidic or basic conditions.

    Introduction of the Sulfonyl Group: This step involves the sulfonylation of the benzoxazine intermediate using reagents like methylsulfonyl chloride in the presence of a base such as triethylamine.

    Halogenation of the Phenyl Ring:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the sulfonyl group to a sulfide.

    Substitution: The halogenated phenyl ring can undergo nucleophilic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the development of advanced materials and polymers due to its unique chemical properties.

Mechanism of Action

The exact mechanism of action of N-(3-chloro-4-fluorophenyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the sulfonyl group and halogenated phenyl ring can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to other similar compounds, This compound stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. The presence of both chloro and fluoro substituents on the phenyl ring, along with the sulfonyl group, makes it a versatile compound for various applications.

Properties

Molecular Formula

C16H14ClFN2O4S

Molecular Weight

384.8 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C16H14ClFN2O4S/c1-25(22,23)20-9-15(24-14-5-3-2-4-13(14)20)16(21)19-10-6-7-12(18)11(17)8-10/h2-8,15H,9H2,1H3,(H,19,21)

InChI Key

BBAOXMDZQCYUNF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CC(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)F)Cl

Origin of Product

United States

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